

talc's basal cleavage and foliated masses

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Talc

Cat. No.: B076124

[Get Quote](#)

An In-depth Technical Guide on **Talc's** Basal Cleavage and Foliated Masses

Introduction

Talc is a trioctahedral layered phyllosilicate mineral composed of hydrated magnesium silicate with the chemical formula $\text{Mg}_3\text{Si}_4\text{O}_{10}(\text{OH})_2$.^[1] Renowned as the softest known mineral, it defines the value of 1 on the Mohs hardness scale.^{[2][3]} This exceptional softness, along with its characteristic greasy or soapy feel, perfect basal cleavage, and tendency to form foliated masses, is a direct consequence of its unique crystal structure.^{[1][2]} These properties make **talc** a versatile material in numerous industrial applications, including ceramics, paints, paper, plastics, and cosmetics.^{[1][4]} This guide provides a detailed technical examination of the relationship between **talc's** crystal structure, its perfect basal cleavage, and the resulting formation of foliated masses, intended for researchers, scientists, and professionals in drug development.

Crystallographic and Structural Properties

The fundamental properties of **talc** are rooted in its distinct layered crystal structure. The structure is described as T-O-T, signifying that it is composed of parallel layers weakly bonded to each other.^[1]

2.1 The T-O-T Layer Structure Each fundamental layer of **talc** consists of an octahedral sheet of magnesium hydroxide (brucite-like) sandwiched between two tetrahedral sheets of silica.^{[1][5]}

- Tetrahedral (T) Sheets: These sheets are composed of silicon-oxygen tetrahedra (SiO_4). Three of the four oxygen atoms in each tetrahedron are shared with adjacent tetrahedra, forming a hexagonal mesh pattern. The fourth, or apical, oxygen atom points inward and connects to the central octahedral sheet.^[5]
- Octahedral (O) Sheet: This central sheet consists of magnesium atoms octahedrally coordinated with oxygen atoms and hydroxyl groups. It is structurally similar to the mineral brucite ($\text{Mg}(\text{OH})_2$).^[1] The apical oxygens from the two flanking tetrahedral sheets bond to the magnesium atoms in the octahedral sheet.^[1]

Crucially, the combined T-O-T layer is electrically neutral, as the negative charge of the two tetrahedral sheets is balanced by the positive charge of the trioctahedral sheet.^[1] This neutrality means there are no interlayer cations. The layers are held together by very weak residual van der Waals forces.^{[1][6]} It is this extremely weak bonding between the T-O-T layers that dictates most of **talc**'s physical properties.^{[1][7]}

2.2 Quantitative Crystallographic Data

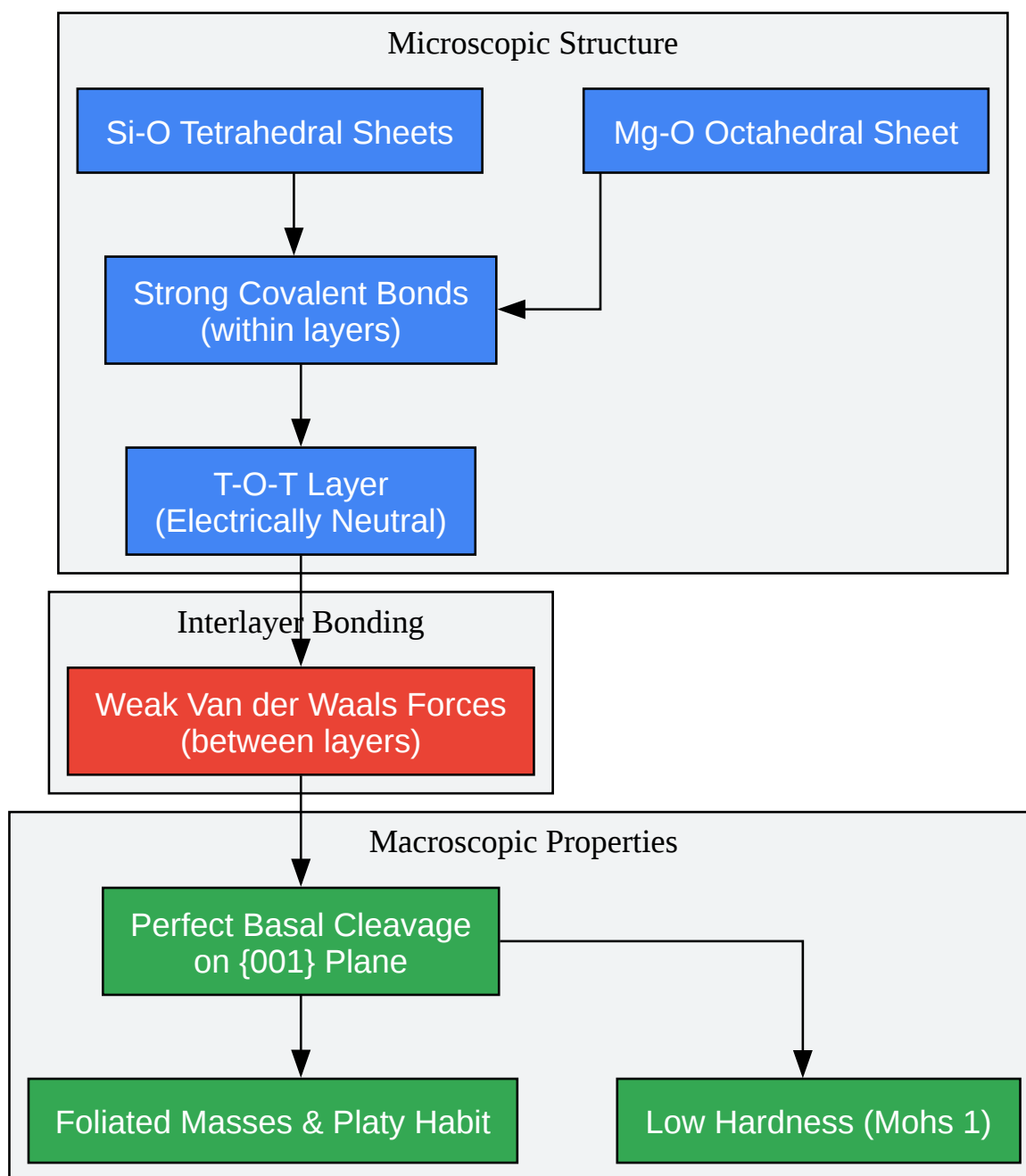
Talc can crystallize in either the monoclinic or triclinic system.^[1] The unit cell parameters can vary slightly depending on the source and any minor elemental substitutions.

| Property | Value | Source |
|------------------------|--|--------|
| Crystal System | Monoclinic or Triclinic | [1] |
| Space Group | C2/c or Cī | [1][8] |
| Unit Cell (Monoclinic) | a = 5.291 Å, b = 9.173 Å, c = 18.95 Å, β = 99.3° | [1] |
| Unit Cell (Triclinic) | a=5.290Å, b=9.173Å, c=9.460Å, α=90.46°, β=98.68°, γ=90.09° | [9] |
| Cleavage | Perfect on {001} (basal) | [1][3] |
| Mohs Hardness | 1 | [2][3] |
| Specific Gravity | 2.58 – 2.83 | [1][3] |
| Refractive Index | nα = 1.538–1.550, nβ = 1.589–1.594, nγ = 1.589–1.600 | [1] |
| Birefringence | δ = 0.051 | [1] |

The Mechanism of Basal Cleavage

Cleavage is the tendency of a crystalline material to split along specific crystallographic planes of structural weakness.[10] **Talc** exhibits perfect basal cleavage, meaning it splits easily into thin, flexible sheets or flakes parallel to the base of the crystal, which corresponds to the {001} crystallographic plane.[1][3][5]

This property is a direct result of the crystal structure. The covalent bonds within the T-O-T layers (Si-O and Mg-O) are very strong. In contrast, the van der Waals forces that hold the neutral T-O-T layers together are exceptionally weak.[1][5] When mechanical stress is applied, the mineral preferentially fractures along these weakly bonded planes, a process known as delamination.[5] This easy slippage of the layers also accounts for **talc**'s characteristic softness and greasy feel.[5][6]



[Click to download full resolution via product page](#)

*Caption: Relationship between **talc**'s structure and its physical properties.*

Formation of Foliated Masses

The macroscopic appearance of **talc** is typically as foliated, fibrous, or massive aggregates.^[1]

^[2] The term "foliated" refers to a texture of parallel, leaf-like sheets, which is a direct

manifestation of the perfect basal cleavage. As the mineral breaks along the {001} planes, it separates into countless thin plates or flakes.[2]

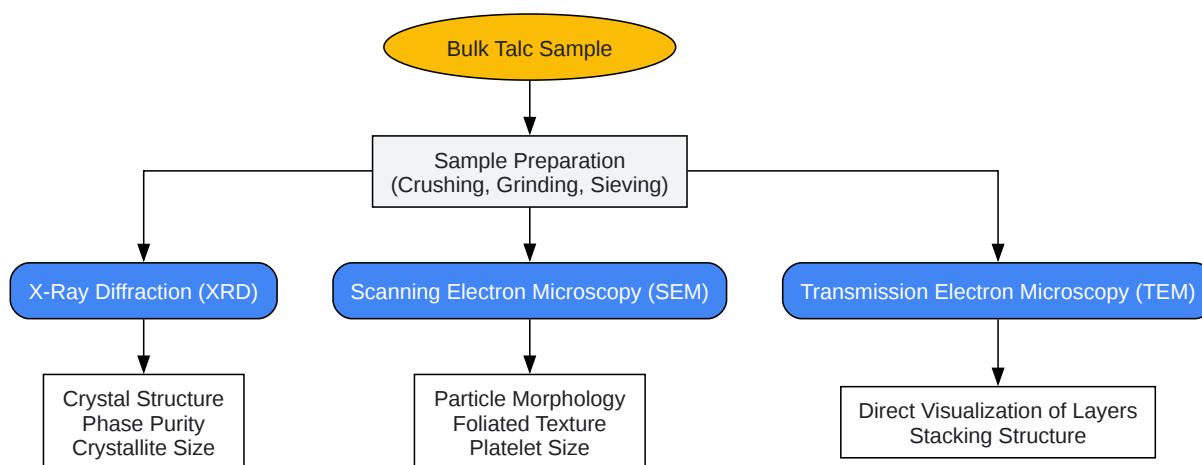
The size of these individual platelets determines the lamellarity of the **talc**.[5]

- **Macrocrystalline Talc:** Characterized by large individual platelets (up to 100 microns), high aspect ratio, and a highly lamellar structure.[5]
- **Microcrystalline Talc:** Consists of small, irregular platelets and is less lamellar.[5]

These aggregates of parallel or sub-parallel flakes result in the characteristic foliated or schistose texture seen in **tal**c-rich metamorphic rocks like **tal**c schist and soapstone.[11][12]

Experimental Protocols for Characterization

The analysis of **tal**c's structure and morphology relies on several key analytical techniques. The general workflow involves sample preparation followed by specific instrumental analyses.



[Click to download full resolution via product page](#)

*Caption: General experimental workflow for the characterization of **talc**.*

5.1 X-Ray Diffraction (XRD) Protocol

XRD is used to identify the crystalline phases present in a sample and to determine its crystal structure.

- Objective: To confirm the identity of **talc** and analyze its crystal structure and purity.
- Methodology:
 - Sample Preparation: A representative bulk sample of **talc** is ground to a fine powder (typically <150 microns) to ensure random orientation of the crystallites.[\[13\]](#) Approximately 15-20 mg of the powder is sufficient.[\[13\]](#)
 - Mounting: The powder is packed into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.
 - Instrumentation: A powder diffractometer is used, typically equipped with a copper X-ray source (Cu-K α radiation, $\lambda \approx 1.54 \text{ \AA}$) and a nickel filter to remove K β radiation.[\[14\]](#)
 - Data Collection: The sample is scanned over a range of 2θ angles, commonly from 4° to 70° .[\[14\]](#) The instrument records the intensity of the diffracted X-rays at each angle.
 - Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions and intensities of the diffraction peaks are compared to a reference database, such as the Powder Diffraction File (PDF) from the ICDD, to identify the mineral phases.[\[15\]](#) The strong peak around 9.35 \AA is characteristic of the basal {001} plane of **talc**.[\[16\]](#)

5.2 Scanning Electron Microscopy (SEM) Protocol

SEM is used to visualize the surface morphology and texture of the **talc** particles, providing direct observation of the foliated habit.

- Objective: To observe the morphology of **talc** platelets and the structure of foliated masses.
- Methodology:

- Sample Preparation: A small, representative amount of **talc** powder is required.[\[17\]](#)
- Mounting: An aluminum SEM stub is fitted with a double-sided conductive carbon adhesive tab.[\[17\]](#) A very small amount of the **talc** powder is sprinkled onto the adhesive.[\[17\]](#) Any loose, non-adhered powder is removed by gently tapping the side of the stub or by using a jet of compressed air.[\[17\]](#)[\[18\]](#) This ensures a thin, even distribution of particles.
- Coating: Because **talc** is an electrical insulator, the mounted sample must be coated with a thin layer of a conductive material (e.g., gold, palladium, or carbon) using a sputter coater. This prevents charging of the sample surface by the electron beam.
- Imaging: The prepared stub is placed in the SEM chamber. An electron beam is scanned across the sample surface. Secondary electrons emitted from the surface are collected by a detector to form an image. Various magnifications can be used to view both the overall foliated aggregates and individual **talc** platelets.

5.3 Transmission Electron Microscopy (TEM) Protocol

TEM allows for much higher resolution imaging, making it possible to visualize the individual T-O-T layers within a **talc** crystal.

- Objective: To directly image the layered crystal structure of **talc** and study stacking sequences.[\[19\]](#)
- Methodology:
 - Sample Preparation (Powder): For powdered samples, the goal is to disperse the particles onto a TEM grid.
 - A small amount of **talc** is suspended in a volatile solvent like ethanol or isopropanol.[\[20\]](#)
 - The suspension is sonicated to break up agglomerates and create a fine, even dispersion.[\[20\]](#)
 - A micropipette is used to place a single drop of the suspension onto a TEM grid (typically a copper grid with a lacy carbon support film).[\[20\]](#)

- The solvent is allowed to completely evaporate, leaving the **talc** particles distributed on the support film.
- Sample Preparation (Bulk/Thin Section): To view a cross-section, ultramicrotomy or focused ion beam (FIB) milling can be used to prepare an electron-transparent thin section from a bulk sample.[20]
- Imaging: The grid is placed in the TEM. A high-energy electron beam (80-300 kV) is transmitted through the thin sample.[20] The transmitted and diffracted electrons are focused by electromagnetic lenses to form an image or a diffraction pattern on a detector, revealing the internal structure of the material at the nanoscale.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Talc - Wikipedia [en.wikipedia.org]
- 2. GEO143 Mineral Webpages - Talc [sites.google.com]
- 3. Talc [science.smith.edu]
- 4. resources.vic.gov.au [resources.vic.gov.au]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. Talc | $\text{H}_2\text{Mg}_3\text{O}_{12}\text{Si}_4$ | CID 165411828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rruff.info [rruff.info]
- 9. researchgate.net [researchgate.net]
- 10. Cleavage (crystal) - Wikipedia [en.wikipedia.org]
- 11. media.sd73.bc.ca [media.sd73.bc.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]

- 14. Analysis of talc by X-ray diffraction and polarized light microscopy. [stacks.cdc.gov]
- 15. youtube.com [youtube.com]
- 16. Talc Mineral Data [webmineral.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. stacking-structure-in-disordered-talc-interpretation-of-its-x-ray-diffraction-pattern-by-using-pattern-simulation-and-high-resolution-transmission-electron-microscopy - Ask this paper | Bohrium [bohrium.com]
- 20. youtube.com [youtube.com]
- To cite this document: BenchChem. [talc's basal cleavage and foliated masses]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076124#talc-s-basal-cleavage-and-foliated-masses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com